molecular formula C11H22N2O3 B2982758 (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine CAS No. 1932146-94-5

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Cat. No.: B2982758
CAS No.: 1932146-94-5
M. Wt: 230.308
InChI Key: LSGOFQGBDCLROP-IUCAKERBSA-N
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Description

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is a chiral piperazine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine typically involves the following steps:

    Protection of Piperazine: The piperazine ring is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of Hydroxyethyl Group: The protected piperazine is then reacted with an appropriate chiral epoxide, such as (S)-propylene oxide, under basic conditions to introduce the hydroxyethyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of various substituted piperazine derivatives depending on the reactants used.

Scientific Research Applications

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological targets, while the piperazine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is unique due to its chiral nature and the presence of both the Boc protecting group and the hydroxyethyl substituent. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOFQGBDCLROP-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CNCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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